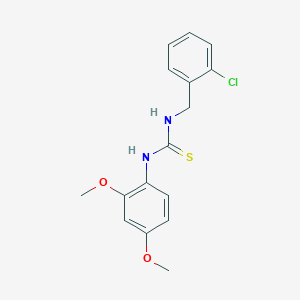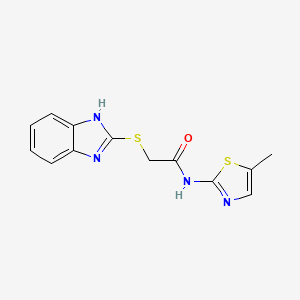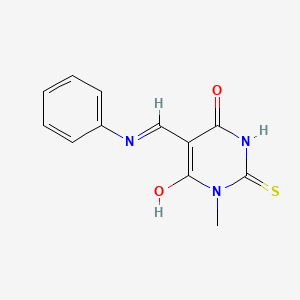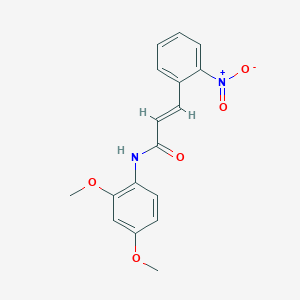
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as AG-3-5, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are known for their diverse biological activities. AG-3-5 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to protect against oxidative stress and inflammation in the brain. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory effects in diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, it has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea. One area of research is in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Further studies could investigate its efficacy in combination with other cancer treatments. Additionally, further research could investigate its potential neuroprotective effects and its applications in diseases such as Alzheimer's and Parkinson's. Finally, further studies could investigate its potential as an anti-inflammatory agent in diseases such as arthritis.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea involves the reaction between 2-chlorobenzylamine and 2,4-dimethoxyphenyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential applications in various scientific fields. One area of research is in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been investigated for its potential neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain. It has also been studied for its potential as an anti-inflammatory agent in diseases such as arthritis.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-20-12-7-8-14(15(9-12)21-2)19-16(22)18-10-11-5-3-4-6-13(11)17/h3-9H,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERPWQVNLLHBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)


![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)





